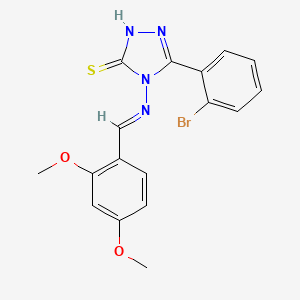![molecular formula C25H18BrClN4O2 B11973662 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-16-8](/img/structure/B11973662.png)
7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin ist eine komplexe heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin beinhaltet typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Verwendung von Enaminonitrilen und Benzohydraziden unter Mikrowellenbestrahlung. Dieses katalysator- und additivfreie Verfahren ist umweltfreundlich und führt zu guten Ausbeuten . Die Reaktionsbedingungen umfassen oft Temperaturen um 140 °C und Reaktionszeiten von etwa 3 Stunden .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um Sicherheit, Effizienz und Wirtschaftlichkeit im industriellen Maßstab zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft den Austausch einer funktionellen Gruppe durch eine andere.
Oxidation und Reduktion: Diese Reaktionen können den Oxidationszustand der Verbindung verändern und möglicherweise ihre biologische Aktivität beeinflussen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Kaliumcarbonat und verschiedene Boronsäuren . Reaktionsbedingungen beinhalten typischerweise erhöhte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Verwendung von 4-Methoxyphenylboronsäure in einer Kreuzkupplungsreaktion ein Produkt liefern, bei dem das Bromatom durch eine 4-Methoxyphenylgruppe ersetzt wird .
Wissenschaftliche Forschungsanwendungen
7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin hat verschiedene wissenschaftliche Forschungsanwendungen:
Biologische Forschung: Es wird verwendet, um die Auswirkungen heterocyclischer Verbindungen auf verschiedene biologische Systeme zu untersuchen, einschließlich ihrer antimikrobiellen und antiviralen Aktivitäten.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen umfassen oft Enzyme und Rezeptoren, die eine entscheidende Rolle in Krankheitspfaden spielen. Beispielsweise kann die Verbindung Enzyme hemmen, die an der DNA-Replikation oder -Reparatur beteiligt sind, was zum Absterben von Krebszellen führt .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of one functional group with another.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various boronic acids . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using 4-methoxyphenylboronic acid in a cross-coupling reaction can yield a product where the bromine atom is replaced by a 4-methoxyphenyl group .
Wissenschaftliche Forschungsanwendungen
7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used to study the effects of heterocyclic compounds on various biological systems, including their antimicrobial and antiviral activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in disease pathways. For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,4-Triazolo[1,5-a]pyridine: Diese Verbindungen teilen einen ähnlichen Triazolopyrimidin-Kern und zeigen verschiedene biologische Aktivitäten, darunter das Wirken als Enzyminhibitoren.
Pyrazolo[3,4-d]pyrimidine: Diese Verbindungen sind ebenfalls für ihre Antikrebs-Eigenschaften bekannt und sind strukturell ähnlich zu 7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin.
Einzigartigkeit
Die Einzigartigkeit von 7-(4-Bromphenyl)-2-chlor-6-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin liegt in seinem spezifischen Substitutionsschema, das zu unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen führen kann .
Eigenschaften
CAS-Nummer |
303094-16-8 |
|---|---|
Molekularformel |
C25H18BrClN4O2 |
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
11-(4-bromophenyl)-4-chloro-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18BrClN4O2/c1-32-18-9-4-15(5-10-18)24-21-22(19-12-17(27)8-11-20(19)33-24)30-25-28-13-29-31(25)23(21)14-2-6-16(26)7-3-14/h2-13,23-24H,1H3,(H,28,29,30) |
InChI-Schlüssel |
LHWMWHNKLSMPLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11973581.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973596.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B11973607.png)
![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11973624.png)

![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973638.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)

![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)
